molecular formula C13H19ClI2N2O2 B14701963 3,5-diiodo-N'-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride CAS No. 23959-34-4

3,5-diiodo-N'-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride

Cat. No.: B14701963
CAS No.: 23959-34-4
M. Wt: 524.56 g/mol
InChI Key: BKGNJGXJMARBTF-UHFFFAOYSA-N
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Description

3,5-diiodo-N’-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride is a chemical compound with the molecular formula C10H12I2N2O2. It is known for its unique structure, which includes two iodine atoms and a hydrazide group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diiodo-N’-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride typically involves the reaction of 3,5-diiodo-4-propan-2-yloxybenzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3,5-diiodo-N’-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-diiodo-N’-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-diiodo-N’-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-diiodo-N’-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride is unique due to its specific substitution pattern and the presence of both iodine atoms and a hydrazide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

23959-34-4

Molecular Formula

C13H19ClI2N2O2

Molecular Weight

524.56 g/mol

IUPAC Name

3,5-diiodo-N'-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride

InChI

InChI=1S/C13H18I2N2O2.ClH/c1-7(2)16-17-13(18)9-5-10(14)12(11(15)6-9)19-8(3)4;/h5-8,16H,1-4H3,(H,17,18);1H

InChI Key

BKGNJGXJMARBTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NNC(=O)C1=CC(=C(C(=C1)I)OC(C)C)I.Cl

Origin of Product

United States

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